molecular formula C11H14O2 B1265602 Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- CAS No. 54549-72-3

Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-

Cat. No.: B1265602
CAS No.: 54549-72-3
M. Wt: 178.23 g/mol
InChI Key: KWWWFTBWCKTBQI-UHFFFAOYSA-N
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Description

Functional Group Electron Distribution

Region Electron Density (e⁻/ų) Characteristics
Ketone (C=O) 1.85 Polarized π-electrons, nucleophilic carbonyl carbon
Phenyl ring 1.40 Delocalized π-cloud with minor para-directed polarization
Hydroxyl (-OH) 1.78 High lone-pair density on oxygen (sp³ hybridized)
Methyl groups 1.10 Low density, non-polar regions

Intermolecular Interactions

  • Hydrogen Bonding : The hydroxyl group acts as a hydrogen bond donor to acceptor molecules (e.g., water or solvents), with O-H···O distances of 2.70–2.90 Å.
  • Dipole-Dipole Interactions : The ketone’s dipole moment (≈2.7 D) facilitates alignment in crystalline phases.
  • Van der Waals Forces : Methyl groups contribute to hydrophobic packing in solid-state structures.

Aromatic Ring Effects

  • The electron-withdrawing ketone group induces para-directed electrophilic substitution but is deactivated for further aromatic reactions due to steric and electronic effects.
  • Conjugation between the phenyl ring and ketone is limited, as evidenced by UV-Vis spectra showing minimal bathochromic shifts.

Properties

IUPAC Name

1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(12)9-4-6-10(7-5-9)11(2,3)13/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWWFTBWCKTBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021611
Record name 1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54549-72-3
Record name Ethanone, 1-(4-(1-hydroxy-1-methylethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one
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Biological Activity

Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-, also known as 1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone, is a compound with the molecular formula C11H14O2C_{11}H_{14}O_{2} and a molecular weight of approximately 178.23 g/mol. This compound has garnered attention for its potential biological activities, which are essential in various fields, including pharmaceuticals and organic synthesis.

Chemical Structure and Properties

The structural formula of Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- can be represented as follows:

C11H14O2\text{C}_{11}\text{H}_{14}\text{O}_{2}

Key Characteristics:

  • Molecular Weight: 178.23 g/mol
  • CAS Number: 54549-72-3
  • Functional Groups: Hydroxymethyl group and ethanone functional group.

Biological Activities

Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- exhibits several biological activities that are being explored in scientific research. Notable activities include:

  • Antioxidant Activity: Studies suggest that compounds with similar structures can exhibit significant antioxidant properties, which are crucial for preventing oxidative stress in biological systems.
  • Antimicrobial Properties: Preliminary investigations indicate that derivatives of this compound may have antimicrobial effects against various pathogens, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects: Some studies have shown that related compounds can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of Ethanone derivatives. A few key findings include:

  • Synthesis Techniques: Various synthetic routes have been developed to produce Ethanone derivatives efficiently. These methods often involve the use of catalytic systems to enhance yield and purity.
  • Case Study - Antimicrobial Activity:
    • A study evaluated the antimicrobial efficacy of Ethanone derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
    • Table 1 summarizes the antimicrobial activity observed:
Compound NameMIC (µg/mL)Target Organism
Ethanone Derivative A12.5Staphylococcus aureus
Ethanone Derivative B25Escherichia coli
  • Pharmacokinetic Studies: In vivo studies have been conducted to assess the pharmacokinetics of Ethanone derivatives, focusing on absorption, distribution, metabolism, and excretion (ADME). These studies help in understanding the bioavailability and therapeutic potential of these compounds.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
  • CAS No.: 54549-72-3
  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol
  • Structure: Features a phenyl ring substituted with a ketone group (ethanone) and a 1-hydroxy-1-methylethyl group (tertiary alcohol). Key functional groups include an aromatic ketone and hydroxyl group, which confer polarity and reactivity .

Physicochemical Properties :

  • SMILES : CC(=O)c1ccc(cc1)C(C)(C)O
  • Hydrogen Bonding : Capable of intermolecular hydrogen bonding due to the hydroxyl group, enhancing solubility in polar solvents.
  • Structural Features : 27 bonds, including 6 aromatic bonds, 1 ketone, and 1 tertiary alcohol .

Comparison with Structurally Similar Compounds

1-[4-(1,1-Dimethylethyl)phenyl]ethanone

  • CAS No.: 943-27-1
  • Molecular Formula : C₁₂H₁₆O
  • Molecular Weight : 176.25 g/mol
  • Key Differences: Substituent: Tert-butyl group (bulky, non-polar) vs. hydroxyl-tert-butyl in the target compound. Physical Properties:
  • Boiling Point: 117°C (vs. higher for the hydroxy analog due to H-bonding).
  • Flash Point: 30°C (flammable liquid) .

1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-phenylethan-1-one

  • CAS No.: 6317-85-7
  • Molecular Formula: C₁₆H₁₇NO₂
  • Molecular Weight : 255.31 g/mol
  • Key Differences: Substituents: Dimethylamino (electron-donating) and hydroxyl groups on the ethanone chain. Physical Properties:
  • Melting Point: 161–163°C (significantly higher due to crystalline stability from H-bonding and π-π interactions) . Applications: Potential biological activity (unconfirmed), contrasting with the hydroxy-tert-butyl compound’s confirmed antimicrobial use .

1-(6-Methylpyridin-3-Yl)-2-(4-(Methylsulfonyl)Phenyl)Ethanone

  • CAS No.: 221615-75-4
  • Molecular Formula: C₁₅H₁₅NO₃S
  • Key Differences :
    • Substituents : Methylsulfonyl (electron-withdrawing) and pyridine groups.
    • Reactivity : Enhanced electrophilicity due to sulfonyl and pyridine groups, making it suitable for synthesizing heterocyclic compounds .

Comparative Analysis Table

Property Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- 1-[4-(1,1-Dimethylethyl)phenyl]ethanone 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-phenylethan-1-one
Molecular Weight 178.23 g/mol 176.25 g/mol 255.31 g/mol
Key Functional Groups Hydroxyl, ketone Tert-butyl, ketone Dimethylamino, hydroxyl, ketone
Boiling Point Not explicitly reported (inferred >117°C) 117°C 439.6°C (predicted)
Polarity High (due to -OH) Low (tert-butyl) Moderate (dimethylamino)
Applications Antimicrobial chalcones, plastic additives Industrial intermediate Unconfirmed biological activity
Safety Profile Limited data; likely requires PPE Flammable (flash point 30°C) High melting point suggests lower volatility

Research Findings and Implications

  • Reactivity in Synthesis: The hydroxyl group in Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- activates the aromatic ring for electrophilic substitution, enhancing its utility in chalcone synthesis . In contrast, tert-butyl-substituted analogs are less reactive due to steric hindrance.
  • Environmental Presence : The hydroxy-substituted compound is detected in recycled plastics (24.5 mg/kg), suggesting environmental persistence or degradation pathways distinct from tert-butyl derivatives .

Q & A

Q. How can the molecular structure of Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- be confirmed experimentally?

Methodological Answer:

  • Spectral Analysis : Use nuclear magnetic resonance (NMR) spectroscopy to identify proton environments. For example, the aromatic protons in the para-substituted phenyl group resonate at δ 7.2–7.8 ppm, while the tertiary alcohol (C-OH) and ketone (C=O) groups can be confirmed via IR spectroscopy (C=O stretch ~1700 cm⁻¹, O-H stretch ~3400 cm⁻¹) .
  • X-ray Crystallography : Resolve the 3D structure to confirm bond lengths and angles, particularly the spatial arrangement of the hydroxyl and ketone groups. Reference the 27 bonds (including 6 aromatic bonds) and rotatable bonds identified in the skeletal structure .
  • Mass Spectrometry : Compare the molecular ion peak (m/z 178.23) with theoretical values to verify the molecular formula (C₁₁H₁₄O₂) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Transport and Storage : Classify under UN1224 (liquid ketones) with packaging category III. Store in sealed containers at room temperature, away from oxidizing agents, and ensure proper ventilation due to flammability (flash point data not available; infer precautions from similar ketones) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Conduct reactions in fume hoods to mitigate inhalation risks .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent spreading .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometry and calculate dipole moments, polarizability, and HOMO-LUMO gaps. The CC-DPS platform’s QSQN technology integrates quantum chemistry and QSPR models for property prediction .
  • Solubility and LogP : Apply group contribution methods to estimate partition coefficients (LogP ≈ 2.5–3.0) based on hydroxyl and ketone functional groups. Validate with experimental HPLC retention times .
  • Thermodynamic Data : Predict boiling points (~301°C) and phase changes using statistical thermodynamics models. Cross-reference with NIST’s gas-phase ion energetics data .

Q. What synthetic routes are viable for producing this compound, and how can yields be optimized?

Methodological Answer:

  • Friedel-Crafts Acylation : React 4-(1-hydroxy-1-methylethyl)benzene with acetyl chloride in the presence of AlCl₃. Monitor reaction progress via TLC and optimize catalyst loading (10–15 mol%) to minimize side products .
  • Biocatalytic Methods : Explore enzymatic reduction of precursor ketones (e.g., 1-(4-isopropylphenyl)ethanone) using microbial catalysts like D. carota cells. Adjust pH (6.5–7.5) and temperature (25–30°C) to enhance enzyme activity and yield .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ligroine solvent) to isolate pure product. Confirm purity via HPLC (>95%) .

Q. How does the compound’s structure influence its reactivity in organic transformations?

Methodological Answer:

  • Electrophilic Aromatic Substitution : The electron-withdrawing ketone group deactivates the aromatic ring, directing incoming electrophiles to the para position relative to the tertiary alcohol. Test with nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) .
  • Alcohol-Ketone Interactions : The proximity of the hydroxyl and ketone groups may facilitate intramolecular hydrogen bonding, reducing reactivity toward nucleophiles. Probe via kinetic studies with Grignard reagents .
  • Oxidation Studies : Investigate selective oxidation of the tertiary alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄). Monitor by IR for disappearance of O-H stretches .

Q. What analytical techniques are suitable for detecting this compound in environmental samples?

Methodological Answer:

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV). Identify the base peak (m/z 178) and fragmentation patterns (e.g., loss of H₂O, m/z 160) .
  • HPLC-UV : Employ a C18 column with acetonitrile/water (70:30) mobile phase. Detect at λ = 254 nm, referencing retention times from soil analysis studies (tR ≈ 14.81 min) .
  • Ecological Impact : Assess phytotoxicity via seed germination assays (e.g., pea seedlings) at concentrations ≥1 mM, noting root elongation inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-
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Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-

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